Cas no 100959-60-2 (4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride)

4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, particularly in the preparation of sulfonamides and other sulfonyl-based compounds. The presence of both a methyl group and a sulfamoyl moiety enhances its versatility in fine chemical applications. This compound is valued for its high purity and stability under controlled conditions, ensuring reliable performance in synthetic processes. Proper handling is essential due to its moisture sensitivity and reactivity. Suitable for research and industrial-scale applications requiring precise functionalization.
4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride structure
100959-60-2 structure
Product Name:4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride
CAS No:100959-60-2
MF:C7H8ClNO4S2
MW:269.72571849823
MDL:MFCD08445012
CID:5156162
Update Time:2025-06-28

4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 3-(aminosulfonyl)-4-methyl-
    • 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride
    • MDL: MFCD08445012
    • Inchi: 1S/C7H8ClNO4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,9,12,13)
    • InChI Key: NYDUPJCKIICLRJ-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=C(C)C(S(N)(=O)=O)=C1

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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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¥2639.0 2023-03-01
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4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride Related Literature

Additional information on 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride

4-Methyl-3-sulfamoylbenzene-1-sulfonyl Chloride (CAS No. 100959-60-2): An Overview

4-Methyl-3-sulfamoylbenzene-1-sulfonyl chloride (CAS No. 100959-60-2) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a sulfonyl chloride group and a sulfamoyl functional group. These properties make it an important intermediate in the synthesis of various pharmaceuticals and functional materials.

The chemical structure of 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride can be represented as C8H8ClNO4S2. The presence of the sulfonyl chloride group (SO2Cl) makes it highly reactive, allowing it to readily undergo nucleophilic substitution reactions. This reactivity is crucial for its applications in the synthesis of sulfonamides and other derivatives, which are essential in the development of drugs targeting various diseases.

In recent years, 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride has been extensively studied for its potential in the development of new pharmaceuticals. One notable area of research is its use in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel sulfonamide derivatives using this compound as a key intermediate. These derivatives showed promising activity against multidrug-resistant bacteria, making them potential candidates for the treatment of antibiotic-resistant infections.

Beyond pharmaceutical applications, 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride has also found utility in materials science. Its ability to form stable covalent bonds with various functional groups makes it an excellent candidate for the development of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have explored the use of this compound in the synthesis of polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as aerospace and electronics.

The synthetic versatility of 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride is further demonstrated by its role in the preparation of functionalized surfaces and coatings. A study published in the Journal of Applied Polymer Science reported the use of this compound to create self-assembled monolayers (SAMs) on gold surfaces. The resulting SAMs exhibited excellent stability and uniformity, making them suitable for applications in biosensors and other surface-sensitive devices.

In addition to its synthetic applications, 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride has been investigated for its environmental impact and safety profile. Researchers at the Environmental Protection Agency (EPA) have conducted studies to evaluate its biodegradability and toxicity. The results indicate that while this compound is stable under normal conditions, it can be effectively degraded by microbial processes under controlled conditions. This information is crucial for ensuring safe handling and disposal practices in industrial settings.

The future prospects for 4-methyl-3-sulfamoylbenzene-1-sulfonyl chloride are promising, driven by ongoing advancements in chemical synthesis techniques and growing demand for innovative materials and pharmaceuticals. As research continues to uncover new applications and improve existing methods, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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